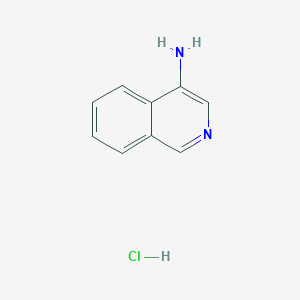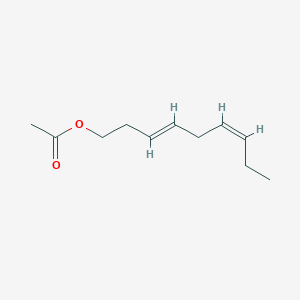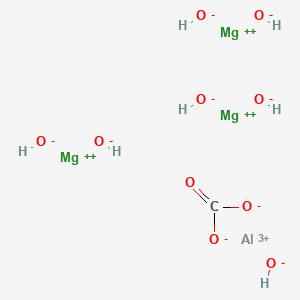
(S,S)-N-Boc-2,5-dimethylpyrrolidine
Descripción general
Descripción
(S,S)-N-Boc-2,5-dimethylpyrrolidine, also known as Boc-DMP, is a chiral building block that has gained significant attention in organic synthesis due to its unique stereochemistry. This compound is widely used as a starting material in the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Derivatives
Synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and Derivatives : A study by Vo-Hoang et al. (2004) focuses on the reaction of N - tert-butyloxycarbonylasparagine (Boc-Asn) with benzyl bromide to produce derivatives of N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione and 3-Boc-aminopyrrolidin-2-one, offering a route for the efficient synthesis of these compounds (Vo-Hoang et al., 2004).
Lithiation-Substitution of N-Boc-2-phenylpyrrolidine and Piperidine : Sheikh et al. (2012) developed a method for synthesizing 2-substituted 2-phenylpyrrolidines and piperidines, which are significant in pharmaceutical contexts. This involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or piperidine (Sheikh et al., 2012).
Chemical Properties and Reactions
Microwave-Assisted Protection and Deprotection : Walia et al. (2013) discovered that primary amines can be effectively protected as N-substituted 2,5-dimethylpyrroles using microwave irradiation, reducing reaction times and increasing yields. This technique allows for orthogonal protection compared to other standard amine protecting groups, such as tert-butyloxycarbonyl (Boc) (Walia et al., 2013).
Asymmetric Deprotonation Studies : Wu et al. (1996) and Phuan et al. (2004) have explored the asymmetric deprotonation of Boc-pyrrolidines, shedding light on the mechanisms and stereochemical implications of these reactions, which are important for developing enantioselective syntheses (Wu et al., 1996), (Phuan et al., 2004).
Applications in Natural Product Synthesis
Synthesis of Omuralide and Polyhydroxylated Pyrrolizidine : Donohoe and Thomas (2007) applied partial reduction of N-Boc pyrroles to synthesize natural products like omuralide and polyhydroxylated pyrrolizidine natural products, showcasing the compound's utility in complex natural product synthesis (Donohoe & Thomas, 2007).
Kainoid Amino Acids Synthesis : Hodgson et al. (2005) used N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes as precursors to synthesize neuroexcitants like alpha-kainic acid, demonstrating the relevance of N-Boc pyrrolidines in synthesizing bioactive molecules (Hodgson et al., 2005).
Propiedades
IUPAC Name |
tert-butyl (2S,5S)-2,5-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBLLYQAULJDU-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746268 | |
| Record name | tert-Butyl (2S,5S)-2,5-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156038-84-5 | |
| Record name | tert-Butyl (2S,5S)-2,5-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156038-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-(5'-cyano-5-formyl-2',6-bis((2-methoxyethoxy)methoxy)-[1,1'-biphenyl]-3-yl)succinate](/img/structure/B1512723.png)
![Methyl 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1512724.png)
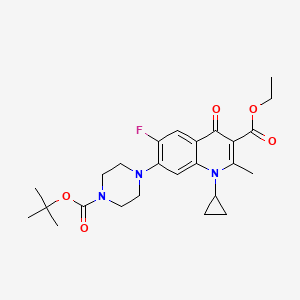
![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)
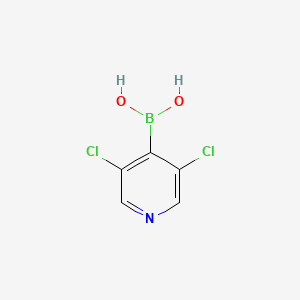
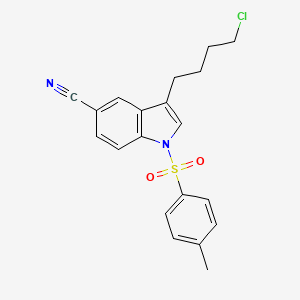

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]Benzoic acid methyl ester](/img/structure/B1512734.png)


